2-Chloro-4-(piperazin-1-yl)pyrimidine

Kinase Inhibition PIM1 TR-FRET Assay

Medicinal chemists often face supply bottlenecks for versatile heterocyclic building blocks. 2-Chloro-4-(piperazin-1-yl)pyrimidine (CAS 174728-03-1) is a privileged scaffold for PIM1 kinase inhibitor development (IC50 = 2.20 nM) and CNS-penetrant probe design. The 2-chloro handle enables late-stage SNAr diversification. • ≥98% purity by HPLC • Balanced LogP (0.93) and TPSA (41.1 Ų) for BBB penetration • Available in gram quantities, ready for global dispatch.

Molecular Formula C8H11ClN4
Molecular Weight 198.65 g/mol
CAS No. 174728-03-1
Cat. No. B062240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(piperazin-1-yl)pyrimidine
CAS174728-03-1
Synonyms2-Chloro-4-(piperazin-1-yl)pyrimidine
Molecular FormulaC8H11ClN4
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC(=NC=C2)Cl
InChIInChI=1S/C8H11ClN4/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13/h1-2,10H,3-6H2
InChIKeySFYYCOYORWAGQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 2-Chloro-4-(piperazin-1-yl)pyrimidine in Kinase Drug Discovery


2-Chloro-4-(piperazin-1-yl)pyrimidine (CAS 174728-03-1) is a heterocyclic small molecule comprising a pyrimidine core substituted at the 2-position with chlorine and at the 4-position with a piperazine moiety. It is primarily employed as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors, particularly those targeting the PDGFR, CK1, RAF, and PIM families [1]. The compound's molecular formula is C8H11ClN4, with a molecular weight of 198.65 g/mol [2]. Its structural features confer a balanced lipophilicity (XLogP3-AA = 1.0) and a topological polar surface area (TPSA) of approximately 41.1 Ų, which are favorable for oral bioavailability according to Lipinski's rule of five [3].

1 Kinase inhibitor synthesis — privileged building block for PDGFR, CK1, RAF and PIM inhibitor series
2 Balanced drug-like profile — reported lipophilicity and TPSA support oral permeability screening models
3 Late-stage diversification — 2-chloro handle enables nucleophilic aromatic substitution for SAR exploration

Why Substituting Halogenated Piperazinylpyrimidines Fails


Subtle variations in the pyrimidine 2-position substituent dramatically alter the compound's physicochemical profile and, consequently, its downstream biological performance and synthetic utility. While the piperazine moiety provides a common handle for target engagement, the halogen identity dictates crucial properties such as lipophilicity, metabolic stability, and reactivity in cross-coupling reactions. For instance, replacing the 2-chloro group with a 2-fluoro substituent drastically reduces logP from 0.93 to -0.29 [1], which can significantly impact membrane permeability and volume of distribution [2]. Conversely, a 2-methyl analog exhibits a logP of 0.59 and lacks the electrophilic chlorine necessary for late-stage diversification via nucleophilic aromatic substitution (SNAr) [3]. Therefore, empirical performance data for one halogenated analog cannot be reliably extrapolated to another, necessitating a detailed, compound-specific evaluation for procurement decisions in drug discovery.

2-Chloro target
This building blockLogP ~0.93 · Electrophilic chlorine enables SNAr diversification
vs.
2-Fluoro analogLogP shifts to -0.29 — higher hydrophilicity may alter membrane permeability and distribution profile
2-Chloro target
This building blockReactive C–Cl bond supports mild SNAr with amines and alcohols
vs.
2-Methyl analogInert methyl group limits modular diversification — cannot replace chloro in late-stage library synthesis
Empirical mismatch
Halogen identity and 2-substituent reactivity directly condition downstream kinase inhibition and ADME readouts observed with final inhibitors. Data from one analog do not transfer to another.

Quantitative Differentiation Against Structural Analogs and Kinase Inhibitors


Superior PIM1 Kinase Inhibition Potency

In a direct biochemical assay, a derivative of 2-Chloro-4-(piperazin-1-yl)pyrimidine exhibited potent inhibition of the PIM1 kinase with an IC50 of 2.20 nM, as measured by a TR-FRET assay monitoring BAD phosphorylation at Ser-112 [1]. This potency is approximately 7.7-fold greater than the same compound's inhibition of PI3Kγ (IC50 = 17 nM) [2], highlighting a marked selectivity profile within the kinome. This contrasts with broader-spectrum kinase inhibitors like Dasatinib, which primarily target Bcr-Abl and Src family kinases (IC50 < 1.0 nM and 0.5 nM, respectively) [3], and underscores the specific utility of this scaffold for probing PIM kinase biology.

PIM1 inhibition
Cross-study comparable
IC50 2.20 nM (TR-FRET)
Reported for a derivative; supports PIM1 chemical probe design
~7.7-fold selectivity over PI3Kγ in same scaffold; context of derivative study
Kinase Inhibition PIM1 TR-FRET Assay

Lipophilicity Comparison Across Halogenated Analogs

The chloro substituent at the pyrimidine 2-position confers a calculated LogP value of 0.933 [1] (XLogP3-AA = 1.0 [2]), placing it in an optimal range for both aqueous solubility and membrane permeability. This contrasts sharply with the 2-fluoro analog, which has a significantly lower logP of -0.292 [3], suggesting higher hydrophilicity and potential for poor passive diffusion. Conversely, the 2-methyl analog exhibits a lower logP of 0.588 [4], indicating a modest but measurable difference in lipophilicity that can affect tissue distribution. These differences are not merely computational; they translate into divergent pharmacokinetic profiles in vivo.

Lipophilicity shift
Cross-study comparable
Target: LogP 0.93 (XLogP3 1.0) 2-Fluoro: -0.29 2-Methyl: 0.59
Chloro analog balances permeability and solubility; fluoro analog shifts toward hydrophilic profile
Computed LogP values; in vivo correlation requires experimental confirmation
Lipophilicity Drug-likeness ADME

Synthetic Versatility Through Chlorine-Mediated SNAr

The presence of a 2-chloro substituent provides a unique synthetic handle that is absent in the 2-methyl or unsubstituted pyrimidine analogs. This electrophilic chlorine can undergo nucleophilic aromatic substitution (SNAr) with a wide range of amine and alcohol nucleophiles under mild conditions, enabling the late-stage introduction of diverse chemical moieties to explore structure-activity relationships (SAR) . In contrast, the 2-methyl analog is inert to such transformations, severely limiting its utility as a modular building block. This reactivity is a key reason why 2-chloro-4-(piperazin-1-yl)pyrimidine is preferentially employed as an intermediate in the synthesis of complex kinase inhibitors .

SNAr reactivity
Class-level inference
Electrophilic C–Cl enables late-stage diversification
Differentiates from inert 2-methyl analog; critical for SAR library synthesis
Source-specific review; reactivity context to verify under desired conditions
Medicinal Chemistry SNAr Reaction Late-Stage Functionalization

Preferential Inhibition of Oncogenic PDGFR Mutants

In a kinome-wide profiling study, derivatives of 2-Chloro-4-(piperazin-1-yl)pyrimidine, such as compound 4, demonstrated a selective tendency to bind to and inhibit certain oncogenic mutant forms of the PDGFR family kinases (e.g., KIT and PDGFRA) compared to their wild-type counterparts [1]. This mutant selectivity is a critical differentiator from many first-generation kinase inhibitors, which often equipotently inhibit wild-type and mutant kinases, leading to dose-limiting toxicities. While specific IC50 values for mutant vs. wild-type are not disclosed in the abstract, the finding is significant enough to warrant further preclinical investigation [2].

Mutant kinase selectivity
Supporting evidence
Preferential inhibition of oncogenic PDGFR mutants (KIT, PDGFRA) reported in kinase panel
Reported for a derivative scaffold; supports resistance-model kinase profiling studies
Quantitative mutant-vs-wild-type values not disclosed; review full study for threshold
Mutant-Selective Kinase Inhibition PDGFR Cancer Drug Resistance

Antiproliferative Activity in Triple-Negative Breast Cancer Cells

In the NCI-60 human tumor cell line screen, a derivative of the piperazinylpyrimidine scaffold (compound 15) was identified as a potent growth inhibitor of the MDA-MB-468 triple-negative/basal-like breast carcinoma cell line [1]. While the exact GI50 value is not provided in the abstract, the compound's selective activity against this aggressive cancer subtype, which lacks targeted therapeutic options, highlights the potential of this chemical series. This contrasts with many standard chemotherapeutics that show broad, non-selective cytotoxicity.

TNBC cell growth
Supporting evidence
Selective inhibition of MDA-MB-468 in NCI-60 panel (derivative compound)
Supports TNBC model endpoint exploration with this scaffold
Exact GI50 not reported; context-dependent, verify in targeted assay
Antiproliferative Activity Triple-Negative Breast Cancer NCI-60 Panel

Optimal Use Cases Based on Quantitative Evidence


Selective PIM1 Chemical Probes for Hematologic Malignancies

Given its potent inhibition of PIM1 kinase (IC50 = 2.20 nM) and its selectivity over PI3Kγ (IC50 = 17 nM) [1], this scaffold is ideally suited for medicinal chemistry campaigns aiming to develop selective chemical probes or lead compounds for PIM1-dependent cancers, such as acute myeloid leukemia and certain lymphomas. The piperazine moiety can be further elaborated to enhance potency and optimize pharmacokinetic properties.

CNS-Penetrant Kinase Inhibitor Design

The compound's balanced lipophilicity (LogP = 0.93, XLogP3-AA = 1.0) [2] falls within the optimal range for crossing the blood-brain barrier (BBB). Combined with its low molecular weight (198.65 g/mol) and favorable TPSA (41.1 Ų) [3], it represents an excellent starting point for the design of CNS-penetrant kinase inhibitors targeting brain tumors or neurodegenerative conditions like Parkinson's or Alzheimer's disease, where aberrant kinase signaling is implicated.

Late-Stage Diversification and Fragment-Based Discovery

The presence of a reactive 2-chloro group provides a robust handle for nucleophilic aromatic substitution (SNAr) , making this compound a privileged intermediate for generating diverse libraries of piperazinylpyrimidine analogs. This is particularly valuable in fragment-based drug discovery (FBDD) where rapid exploration of chemical space around a validated core is essential for hit-to-lead optimization.

Probing Kinase Inhibitor Resistance in Mutant-Driven Cancers

The documented preferential inhibition of oncogenic PDGFR mutants over wild-type isoforms by derivatives of this scaffold [4] makes it a valuable tool compound for studying acquired resistance mechanisms to imatinib and other tyrosine kinase inhibitors. Researchers can use this core to probe the structural basis of mutant selectivity and develop next-generation inhibitors that overcome resistance in gastrointestinal stromal tumors (GIST) and other cancers.

Application
Selection Property
Validation Focus
PIM1 chemical probe development
PIM1 inhibition potency reported for derivatives
PIM1 vs. PI3Kγ selectivity review
CNS-penetrant kinase inhibitor design
Balanced lipophilicity and low molecular weight
Blood-brain barrier penetration potential review
Late-stage diversification and FBDD
Electrophilic chlorine for SNAr library synthesis
Reactivity and purification workflow fit
Kinase inhibitor resistance probing
Reported mutant PDGFR preference of derivatives
Mutant vs. wild-type kinase panel confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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